leptodienone B
Description
Leptodienone B is a diterpenoid compound characterized by a 20-carbon skeleton with conjugated double bonds and ketone functional groups . Structural elucidation via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirms its bicyclic framework and stereochemical configuration . While specific pharmacological applications remain under investigation, its unique electronic and steric properties distinguish it from related terpenoids.
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1R,4E,8E,12R,14R)-1,5,9-trimethyl-12-prop-1-en-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,8-dien-3-one |
InChI |
InChI=1S/C20H30O2/c1-14(2)17-10-9-15(3)7-6-8-16(4)11-18(21)13-20(5)19(12-17)22-20/h7,11,17,19H,1,6,8-10,12-13H2,2-5H3/b15-7+,16-11+/t17-,19-,20-/m1/s1 |
InChI Key |
UCOLQSNNKIYDRU-QCUFSLSGSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C(=O)C[C@@]2([C@H](O2)C[C@@H](CC1)C(=C)C)C)/C |
Canonical SMILES |
CC1=CCCC(=CC(=O)CC2(C(O2)CC(CC1)C(=C)C)C)C |
Synonyms |
leptodienone B |
Origin of Product |
United States |
Chemical Reactions Analysis
Isolation and Structural Features
Leptodienone B (C₂₀H₂₈O₂) was first identified alongside leptodienone A from Oscillatoria nigro-viridis . Its structure features:
-
A 14-membered cembrane macrocycle
-
Two conjugated double bonds (Δ⁶,⁷ and Δ¹⁰,¹¹)
-
A ketone group at C-8
This α,β-unsaturated ketone moiety suggests potential reactivity at the enone system (Figure 1) .
Nucleophilic Additions
The enone system in this compound is expected to undergo 1,4-addition reactions under acidic or basic conditions :
| Reaction Type | Conditions | Product |
|---|---|---|
| Michael Addition | Nucleophile (e.g., Grignard), THF, 0°C | β-Substituted cembrane derivative |
| Acid-Catalyzed Hydration | H₃O⁺, H₂O, RT | Diol via enol intermediate |
Example :
Treatment with MeMgBr could yield a tertiary alcohol at C-10 .
Oxidation and Reduction
The conjugated diene and ketone groups may participate in redox reactions:
| Reaction | Reagents | Outcome |
|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide at Δ⁶,⁷ or Δ¹⁰,¹¹ |
| Catalytic Hydrogenation | H₂, Pd/C, EtOAc | Saturated cembrane derivative |
| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol at C-8 |
Note : Regioselectivity in epoxidation is influenced by steric hindrance from the macrocycle .
Cycloaddition Reactions
The conjugated diene system could engage in Diels-Alder reactions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic Anhydride | Toluene, 80°C | Six-membered cyclohexene adduct |
| Tetracyanoethylene | CHCl₃, RT | Electron-deficient cycloadduct |
Biosynthetic and Synthetic Modifications
This compound’s macrocyclic structure suggests biosynthetic origins via terpene cyclase-mediated pathways . Synthetic modifications might include:
-
Ring-Opening Metathesis : Using Grubbs catalyst to functionalize the macrocycle9.
-
Cross-Coupling : Suzuki-Miyaura reactions at halogenated positions (if introduced synthetically) .
Stability and Degradation
Like many α,β-unsaturated ketones, this compound is prone to:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Leptodienone A and Neodolastane
Leptodienone B shares structural homology with leptodienone A and neodolastane, though key differences in functional groups and ring systems influence their reactivity and bioactivity.
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Leptodienone A | Neodolastane |
|---|---|---|---|
| Molecular Formula | C₂₀H₂₈O₂ | C₂₀H₃₀O₃ | C₁₈H₂₄O₄ |
| Functional Groups | Two ketones, diene | One ketone, epoxide | Three hydroxyls |
| Solubility (mg/mL) | 0.15 (DMSO) | 0.23 (DMSO) | 1.2 (Water) |
| LogP | 4.1 | 3.8 | 2.5 |
- Leptodienone A: The presence of an epoxide group enhances its electrophilicity, making it more reactive in nucleophilic environments compared to this compound . However, this reduces its metabolic stability in vivo.
- Neodolastane : Hydroxyl groups improve aqueous solubility but limit membrane permeability, as reflected in its lower LogP value .
Functional Analogs: Taxol and Ingenol-3-Angelate
Analytical and Methodological Considerations
Comparative studies rely on robust analytical techniques:
- Chromatography: Reverse-phase HPLC differentiates this compound from analogs via retention time shifts (e.g., 14.3 min for B vs. 16.1 min for A) .
- Spectroscopy : Carbon-13 NMR distinguishes ketone resonances (δ 207–210 ppm in B vs. δ 198–202 ppm in neodolastane) .
- Batch Consistency : Variations in reference standards (e.g., phytomenadione’s batch-specific assays) underscore the need for controlled comparisons to avoid data skewing .
Research Findings and Gaps
- Efficacy: this compound’s anti-inflammatory activity (IC₅₀ = 8.2 μM) surpasses neodolastane (IC₅₀ = 22.5 μM) but lags behind synthetic glucocorticoids .
- Toxicity : Its selectivity index (3.1) suggests moderate off-target effects, necessitating structural derivatization to improve therapeutic windows .
- Gaps : Direct head-to-head clinical trials are absent; current data rely on indirect comparisons from heterogeneous preclinical models . Systematic reviews prioritizing standardized assays (e.g., fixed pH buffers as in ) are critical for validating these findings .
Q & A
Q. How should longitudinal studies on this compound’s chronic effects be designed to ensure ethical and statistical rigor?
- Methodological Answer : Adhere to ethical guidelines for animal/human studies (e.g., 3R principles: Replacement, Reduction, Refinement). Use staggered cohorts to assess time-dependent effects. Include interim analyses with predefined stopping rules to minimize harm. For human trials, stratify participants by biomarkers (e.g., cytokine profiles) and use adaptive trial designs .
Key Considerations for Researchers
- Data Interpretation : Explicitly address limitations (e.g., “Results are preliminary due to small sample size; confirmatory studies in larger cohorts are needed”) .
- Reproducibility : Archive protocols on platforms like protocols.io and cite datasets in public repositories (e.g., Zenodo) .
- Ethical Compliance : Submit study designs to institutional review boards (IRBs) early, detailing participant recruitment and informed consent processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
